N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide

Descripción

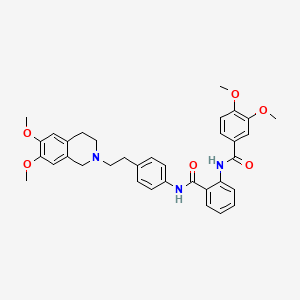

The compound N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide features a complex structure integrating a 6,7-dimethoxy-3,4-dihydroisoquinoline core. This moiety is linked via an ethyl bridge to a phenylcarbamoyl group, which is further conjugated to a 3,4-dimethoxybenzamide-substituted phenyl ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., BChE inhibitors in ) highlight its relevance in medicinal chemistry.

Structure

3D Structure

Propiedades

Fórmula molecular |

C35H37N3O6 |

|---|---|

Peso molecular |

595.7 g/mol |

Nombre IUPAC |

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39) |

Clave InChI |

WKEBQZAUNGERGA-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Reaction Protocol

-

Raw Materials : 3,4-Dimethoxy phenethylamine and ethyl formate.

-

Formylation : Reacting 3,4-dimethoxy phenethylamine with ethyl formate generates an intermediate N-formyl derivative.

-

Cyclization : Treatment with oxalyl chloride and phosphotungstic acid catalyzes ring closure, forming the dihydroisoquinoline core.

-

Workup : Crystallization in ethanol yields 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (purity >99%, yield ≥75%).

Key Conditions :

-

Solvent: Ethanol or methanol.

-

Temperature: Reflux (60–80°C).

-

Catalyst: Phosphotungstic acid (1–5 mol%).

Preparation of 3,4-Dimethoxybenzamide Intermediate

The 3,4-dimethoxybenzamide segment is synthesized via acylation of 3,4-dimethoxybenzylamine, as adapted from CN102001958A:

Stepwise Synthesis

-

Vanillin Methylation : Vanillin is methylated using dimethyl sulfate under basic conditions to yield 3,4-dimethoxybenzaldehyde.

-

Oxime Formation : Reaction with hydroxylamine hydrochloride forms 3,4-dimethoxybenzaldehyde oxime.

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to 3,4-dimethoxybenzylamine.

-

Acylation : Treatment with benzoyl chloride or substituted acyl chlorides generates the target benzamide.

Optimization Notes :

-

Acylation yields improve with Schotten-Baumann conditions (biphasic NaOH/ether).

-

Crude products are purified via recrystallization (ether/petroleum ether), achieving >90% purity.

Carbamoyl Linker Installation

The phenylcarbamoyl bridge connects the dihydroisoquinoline and benzamide units. Methodology from PMC3229200 outlines carbodiimide-mediated coupling:

Coupling Strategy

-

Activation : 4-(2-Aminoethyl)phenylcarbamic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).

-

Amide Bond Formation : The activated carbamate reacts sequentially with:

-

3,4-Dimethoxybenzamide derivative.

-

6,7-Dimethoxy-3,4-dihydroisoquinoline ethylamine.

-

Reaction Conditions :

-

Solvent: Anhydrous THF.

-

Temperature: Room temperature (20–25°C).

Final Assembly of the Target Compound

The convergent synthesis integrates the above intermediates:

Stepwise Assembly

-

Intermediate 1 : 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is treated with 4-(2-aminoethyl)phenyl isocyanate to form the ethylphenylcarbamoyl-dihydroisoquinoline intermediate.

-

Intermediate 2 : 3,4-Dimethoxybenzamide is acylated with 2-aminobenzoic acid, followed by activation as an acyl chloride.

-

Coupling : Intermediate 1 and 2 are coupled using DCC, yielding the final product.

Purification :

-

Column chromatography (SiO₂, CHCl₃:MeOH 95:5).

Comparative Analysis of Synthetic Routes

Critical Process Parameters

-

Temperature Control : Cyclization of dihydroisoquinoline requires strict maintenance of 60–80°C to avoid byproducts.

-

Catalyst Loading : Phosphotungstic acid >3 mol% accelerates cyclization but complicates purification.

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance acylation rates but may necessitate stringent drying.

Industrial Applicability

The one-pot dihydroisoquinoline synthesis and modular benzamide coupling are economically viable for large-scale production. Eliminating transition metals reduces environmental impact, aligning with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Undergoes oxidation at the isoquinoline ring, potentially forming N-oxides.

Reduction: Reduction at the amide bonds or the aromatic rings might be observed under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Oxidizing agents like KMnO4 or H2O2.

Reduction: Hydrides like NaBH4 or catalytic hydrogenation.

Substitution: Lewis acids or halogenating agents for aromatic substitution.

Major Products

Oxidation may yield corresponding N-oxides.

Reduction could result in partially hydrogenated derivatives.

Substitution reactions could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

- Neuroprotective Effects : The compound's isoquinoline structure suggests potential neuroprotective effects. Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Drug Development

The compound is being explored for its role in drug formulation due to its ability to modulate biological targets effectively:

- P-Glycoprotein Inhibition : A notable application is in reversing multidrug resistance in cancer therapy. The compound has been characterized as a novel inhibitor of P-glycoprotein, which is often overexpressed in resistant cancer cells . This property could enhance the efficacy of existing chemotherapeutic agents.

Biochemical Assays

The compound has been utilized in various biochemical assays to understand its interaction with biological systems:

- Binding Studies : Investigations into the binding affinity of this compound to various receptors have provided insights into its mechanism of action. These studies are crucial for determining the therapeutic window and potential side effects when used in clinical settings.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, the compound was tested on cultured neuronal cells exposed to amyloid-beta peptide. The findings suggested that treatment with the compound significantly reduced cell death and improved cell viability by upregulating antioxidant defenses.

Mecanismo De Acción

While the detailed mechanism is complex and depends on its specific application, generally:

Molecular Targets: Might interact with enzymes or receptors due to its isoquinoline structure.

Pathways: Could modulate signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Dihydroisoquinoline Derivatives

The 6,7-dimethoxy-3,4-dihydroisoquinoline group is a hallmark of several bioactive compounds. For example:

- Almorexant (CAS 871224-64-5): Shares the 6,7-dimethoxy substitution on the dihydroisoquinoline ring but incorporates a trifluoromethylphenethyl group and a phenylacetamide side chain . This compound, an orexin receptor antagonist, demonstrates how substituents on the dihydroisoquinoline core influence target selectivity.

- Compound 5 (): Features a dihydroisoquinoline linked to a benzamide via a methylene group (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-dimethoxyethyl)benzamide). Unlike the target compound, it lacks the ethyl-phenylcarbamoyl bridge, which may reduce steric hindrance and alter binding affinity .

Key Structural Differences:

Benzamide Derivatives with Heterocyclic Linkers

The target compound’s benzamide group is structurally analogous to compounds in and :

- Compound 11 (): (4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone introduces a bromo-substituted dihydroisoquinoline and a pyrrolidinyl group, enhancing lipophilicity compared to the target’s methoxy-rich structure .

- N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (): Replaces the dihydroisoquinoline with a benzodioxin-thiazole system, likely altering electron distribution and bioactivity .

Spectral and Synthetic Comparisons:

- IR Spectroscopy : The target compound’s IR spectrum would exhibit ν(C=O) stretches near 1663–1682 cm⁻¹ (amide I band) and ν(OCH₃) around 2830–2980 cm⁻¹, similar to compounds in and .

- Synthesis : Unlike the S-alkylated triazoles in , the target compound likely requires multi-step nucleophilic acyl substitutions and carbamoylations, paralleling methods in .

Pharmacological Implications

While bioactivity data for the target compound are absent, structurally related compounds provide insights:

- BChE Inhibition : Compounds 5–11 () show moderate BChE inhibition (IC₅₀ = 2–10 μM), suggesting the target’s dimethoxy groups could enhance binding to the enzyme’s peripheral anionic site .

- Orexin Receptor Modulation : Almorexant’s 6,7-dimethoxy group contributes to receptor affinity, implying the target compound may interact with similar G-protein-coupled receptors .

Actividad Biológica

N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide, commonly referred to as WK-X-34, is a compound of interest due to its potential biological activities, particularly as a P-glycoprotein (P-gp) inhibitor. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₃₈H₃₈N₄O₆

- Molecular Weight : 646.73 g/mol

- CAS Number : 206873-63-4

WK-X-34 primarily functions as an inhibitor of P-glycoprotein, a membrane protein that plays a crucial role in drug transport and resistance. By inhibiting P-gp, WK-X-34 enhances the bioavailability of co-administered drugs that are substrates of this transporter.

In Vitro Studies

- Cytotoxicity and MDR Reversal :

- WK-X-34 has shown significant cytotoxic effects against multidrug-resistant (MDR) cancer cell lines. In one study, it was evaluated alongside doxorubicin to assess its ability to reverse drug resistance. The results indicated that WK-X-34 exhibited a higher reversal factor (RF) in SW620/AD300 cells compared to doxorubicin alone, suggesting its potential in overcoming MDR in cancer therapy .

| Compound | IC50 (SW620 cells) | IC50 (SW620/AD300 cells) | RF Value |

|---|---|---|---|

| Doxorubicin | 0.2558 μM | 10.52 μM | N/A |

| WK-X-34 | N/A | N/A | Higher than doxorubicin |

- Effect on Drug Pharmacokinetics :

- In vivo studies demonstrated that WK-X-34 significantly increased the systemic exposure of paclitaxel in mdr1a/1b knockout mice. The area under the curve (AUC) for paclitaxel was approximately three times higher in mice pretreated with WK-X-34 compared to untreated controls . This indicates that WK-X-34 can effectively inhibit P-gp-mediated drug efflux.

In Vivo Studies

- Animal Models :

- In experiments involving mdr1a/1b knockout mice, WK-X-34 was shown to enhance the bioavailability of paclitaxel by inhibiting its efflux through P-gp. The maximum plasma concentration (Cmax) and AUC values were significantly elevated in treated groups, indicating improved therapeutic efficacy for drugs co-administered with WK-X-34 .

Case Studies

Several case studies have highlighted the potential applications of WK-X-34 in clinical settings:

- Cancer Treatment :

- Neurological Disorders :

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction parameters influence yield?

Methodological Answer: Synthesis of this compound involves multi-step organic reactions, including amide coupling and alkylation. Key steps include:

- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to link the benzamide and phenylcarbamoyl moieties, as seen in structurally similar compounds .

- Alkylation of dihydroisoquinoline : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. For example, in analogs with dihydroisoquinoline substituents, yields ranged from 57% to 74.5% depending on substituent bulkiness and reaction time .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For example, aromatic protons in dimethoxy groups resonate at δ 3.7–4.0 ppm, while dihydroisoquinoline protons appear as multiplet signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS validates molecular weight and fragmentation patterns. In analogs, HRMS data confirmed molecular ions within 1 ppm error .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize synthesis conditions to improve yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid side reactions. For example, using THF instead of DMF reduced byproduct formation in amide couplings .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) for hydrogenation steps can be tuned to minimize over-reduction of methoxy groups .

- Real-time monitoring : TLC or in-situ FTIR tracks reaction progress, enabling timely termination to maximize yield .

Q. How should in vitro assays be designed to evaluate interactions with Sigma-2 receptors?

Methodological Answer:

- Radioligand binding assays : Use [125I]-labeled analogs (e.g., [125I]N-(4-(6,7-dimethoxy...)) to quantify receptor affinity (Kd). Competitive binding studies require membrane fractions from Sigma-2/TMEM97-expressing cells .

- Gene expression profiling : RNA-Seq in Sigma-2 receptor knockout cells identifies downstream pathways (e.g., complement activation), as demonstrated in prior studies .

- Functional assays : Measure intracellular Ca2+ flux or LDL uptake (via fluorescence) to assess receptor activation, referencing ternary complex formation with PGRMC-1 .

Q. How can discrepancies in biological activity data across assay systems be resolved?

Methodological Answer:

- Assay standardization : Use isogenic cell lines (e.g., wild-type vs. Sigma-2 knockout) to control for receptor expression variability .

- Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) using LC-MS/MS. Instability in DMEM vs. RPMI could explain activity differences .

- Orthogonal validation : Combine radioligand binding with functional readouts (e.g., LDL internalization) to confirm target engagement .

Q. What computational strategies predict binding affinity to potential targets like BChE or Sigma-2 receptors?

Methodological Answer:

- Molecular docking : Use crystal structures of BChE (PDB: 4BDS) or homology models of Sigma-2 to identify key interactions (e.g., hydrogen bonds with methoxy groups) .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in lipid bilayers to assess membrane permeability, critical for dihydroisoquinoline derivatives .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory activity (IC50) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.